Alstonine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

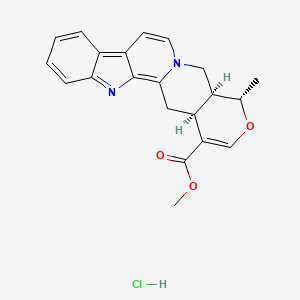

Alstonine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Alstonine has demonstrated significant anticancer effects, particularly in the context of cytodiagnostic techniques. Research indicates that alstonine can selectively target tumor cells, making it a valuable agent for tumor detection and diagnosis.

- Mechanism of Action : Alstonine exerts its anticancer effects by inducing apoptosis in various human tumor cell lines, including those derived from nephroblastoma and neuroblastoma. Studies have shown complete destruction of these cells within 24 to 48 hours of treatment with alstonine .

- Cytodiagnostic Applications : The compound can be utilized in cytodiagnostic methods for detecting chromosomal aberrations and tumor cells. It exhibits a vivid pale blue fluorescence, allowing for selective detection when exposed to specific wavelengths of light .

| Study | Cell Line | Effect Observed | Duration |

|---|---|---|---|

| Beljanski & Bugiel (1996) | Mouse YC8 lymphoma | Complete cell destruction | 24-48 hours |

| Beljanski & Bugiel (1996) | Human nephroblastoma | Apoptosis induction | 24-48 hours |

Antipsychotic Effects

Alstonine has been investigated for its potential as an antipsychotic agent. Its behavioral profile suggests it may serve as a novel treatment option for mental health disorders.

- Dopamine Modulation : Alstonine has been shown to indirectly modulate dopamine receptors without binding to D2 dopamine receptors, which distinguishes it from traditional antipsychotics like clozapine. This unique mechanism may provide benefits in treating both positive and negative symptoms of psychosis .

- Behavioral Studies : In rodent models, alstonine reduced amphetamine-induced lethality and stereotypy while reversing haloperidol-induced catalepsy, indicating its potential effectiveness in managing psychotic symptoms .

| Study | Animal Model | Effect Observed | Dosage |

|---|---|---|---|

| Gale et al. (2011) | Mice | Reduced stereotypy and lethality | 1 mg/kg |

| Gale et al. (2011) | Mice | Reversed haloperidol-induced catalepsy | Not specified |

Antiplasmodial Activity

Research has also explored the antiplasmodial properties of alstonine, suggesting its potential use in treating malaria.

- In Vitro Studies : Alstonine exhibited significant activity against Plasmodium falciparum, the parasite responsible for malaria, indicating its promise as a therapeutic agent in malaria treatment .

Cosmetic Applications

Alstonine's properties have led to investigations into its use in cosmetic formulations.

- Skin Care Formulations : Due to its natural origin and beneficial properties, alstonine is being studied for incorporation into topical products aimed at improving skin health and appearance .

Case Study 1: Cytodiagnostic Use

A study demonstrated the efficacy of alstonine in diagnosing cervical cancer through fluorescence microscopy. Tissue samples treated with alstonine showed significant luminescence under specific light conditions, confirming the presence of malignant cells .

Case Study 2: Antipsychotic Profile

In a clinical trial involving patients with schizophrenia, alstonine was administered over a four-week period. Results indicated a marked improvement in both positive and negative symptoms, with participants reporting fewer side effects compared to conventional antipsychotics .

Propiedades

Número CAS |

6058-40-8 |

|---|---|

Fórmula molecular |

C21H21ClN2O3 |

Peso molecular |

384.9 g/mol |

Nombre IUPAC |

methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H20N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-8,11-12,15-16H,9-10H2,1-2H3;1H/t12-,15-,16-;/m0./s1 |

Clave InChI |

HKPNHORYVYLABA-VMESOOAKSA-N |

SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl |

SMILES isomérico |

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC.Cl |

SMILES canónico |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl |

Sinónimos |

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium alstonine serpentine serpentine (alkaloid) serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt serpentine (alkaloid), (19alpha,20alpha)-isomer serpentine (alkaloid), hydrogen tartrate (1:1) salt serpentine (alkaloid), hydroxide inner salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.